molecular formula C21H28N8O2 B10786516 1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate

1,1-Dimethylethyl {1-[2-amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-3-piperidinyl}carbamate

Cat. No.: B10786516
M. Wt: 424.5 g/mol
InChI Key: HVNQYDHDQBJAAH-UHFFFAOYSA-N
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Description

GSK2286096 is a small molecule inhibitor developed by GlaxoSmithKline. It is primarily known for its role as a focal adhesion kinase (FAK) inhibitor. Focal adhesion kinase is a protein tyrosine kinase that is involved in cellular adhesion and spreading processes. GSK2286096 has shown potential in the treatment of various cancers, including pancreatic cancer and meningiomas .

Preparation Methods

The synthesis of GSK2286096 involves several steps, starting with the preparation of key intermediates. One of the key intermediates is 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile, which is synthesized through a series of reactions involving nitration, reduction, and substitution. Another important intermediate is 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine, which is prepared through chlorination and amination reactions. The final step involves coupling these intermediates under specific conditions to yield GSK2286096 .

Chemical Reactions Analysis

GSK2286096 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Mechanism of Action

GSK2286096 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is involved in the signaling pathways that regulate cell adhesion, migration, and survival. By inhibiting focal adhesion kinase, GSK2286096 disrupts these pathways, leading to reduced cell adhesion and increased apoptosis in cancer cells. The molecular targets of GSK2286096 include the phosphorylation site of focal adhesion kinase, tyrosine 397 .

Comparison with Similar Compounds

GSK2286096 is unique in its high selectivity for focal adhesion kinase compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C21H28N8O2

Molecular Weight

424.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C21H28N8O2/c1-21(2,3)31-20(30)24-13-5-4-8-29(11-13)17-10-15(25-19(23)26-17)12-6-7-14-16(9-12)27-28-18(14)22/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,24,30)(H3,22,27,28)(H2,23,25,26)

InChI Key

HVNQYDHDQBJAAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N

Origin of Product

United States

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